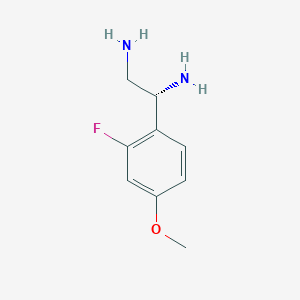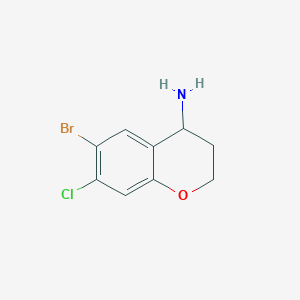
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: is an organic compound that features a fluorine and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often involving continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction of the nitro group, if present, can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine exerts its effects depends on its specific application:
Pharmacological Action: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: The compound can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function and activity.
Comparison with Similar Compounds
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: can be compared with other similar compounds:
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
(1R)-1-(2-Fluoro-4-chlorophenyl)ethane-1,2-diamine: Contains a chlorine atom instead of a methoxy group.
(1R)-1-(2-Fluoro-4-hydroxyphenyl)ethane-1,2-diamine: Features a hydroxyl group instead of a methoxy group.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
ZQLHJHILMLAQAY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CN)N)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)






![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

